

# (S)-3-Methyl-pentanoic acid chemical properties

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Compound of Interest		
Compound Name:	(S)-3-Methyl-pentanoic acid	
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An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(S)-3-Methyl-pentanoic acid, also known as (S)-3-Methylvaleric acid, is a chiral, branched-chain fatty acid.[1][2] Its molecular formula is C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>.[3][4][5][6][7][8][9] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (S)-3-Methyl-pentanoic acid and (R)-3-Methyl-pentanoic acid.[10] This guide focuses specifically on the (S)-enantiomer. The compound is of interest in various fields, including organic synthesis, flavor and fragrance development, and metabolic research.[4][11] Recently, it has also been investigated for its potential antimicrobial properties, particularly in combination with other volatile organic compounds.[12] Its structural properties make it a valuable building block in the synthesis of more complex chemical entities.[4]

# **Chemical and Physical Properties**

The fundamental chemical and physical properties of **(S)-3-Methyl-pentanoic acid** are summarized below. The racemic mixture is typically a colorless to pale yellow liquid at room temperature, while the pure **(S)**-enantiomer has been described as a solid.[4] It is soluble in organic solvents and has limited solubility in water.[4]



Property	Value	Source(s)
IUPAC Name	(3S)-3-methylpentanoic acid	[3]
Synonyms	(S)-(+)-3-Methylpentanoic acid, (S)-3-Methylvaleric acid	[2][3]
CAS Number	1730-92-3	[3][6][13]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	[3][6]
Molecular Weight	116.16 g/mol	[3][6][13][14]
Appearance	Solid	
Density	0.947 g/cm <sup>3</sup>	[13]
Boiling Point	196-198 °C (at 760 mmHg); 90 °C (at 7 mmHg)	[5][15]
Refractive Index	n20/D 1.416	[15]
Predicted pKa	5.09	[1]
Predicted Water Solubility	11.8 g/L	[1]

# **Spectroscopic Data**

Spectroscopic analysis is critical for the identification and characterization of **(S)-3-Methyl-pentanoic acid**. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are outlined below.



Spectroscopic Technique	Characteristic Peaks <i>l</i> Features	Source(s)
<sup>1</sup> H NMR	~10-13 ppm: Very broad singlet, corresponding to the acidic carboxyl proton (-COOH). This signal disappears upon a D <sub>2</sub> O shake.[2][16][17] [18] ~2.0-2.5 ppm: Signal for protons on the α-carbon (the CH <sub>2</sub> group adjacent to the carboxyl group).[19]	
<sup>13</sup> C NMR	~165-185 ppm: Signal for the carboxyl carbon (-COOH).[17] [18] ~20-40 ppm: Signal for the α-carbon.[19]	_
Infrared (IR) Spectroscopy	3300-2500 cm <sup>-1</sup> : Very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[16][17] 1760-1690 cm <sup>-1</sup> : Intense, sharp peak from the C=O (carbonyl) stretch.[16][17] 1320-1210 cm <sup>-1</sup> : C-O stretch. [16]	_
Mass Spectrometry (EI)	m/z 116: Molecular ion (M+) peak.[7][14] Characteristic Fragments: Fragmentation pattern typical of a short-chain branched carboxylic acid.[7] [20]	

# **Safety and Handling**

**(S)-3-Methyl-pentanoic acid** is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[3] Proper personal protective equipment (PPE), including safety



goggles, gloves, and protective clothing, should be worn when handling this chemical.[21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[22]

Hazard Information	Details	Source(s)
GHS Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	[23]
Hazard Statements	H314: Causes severe skin burns and eye damage.[23] H318: Causes serious eye damage.[3]	
Precautionary Statements	p280: Wear protective gloves/protective clothing/eye protection/face protection. p305+p351+p338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. [23]	
Storage	Store in a well-ventilated place. Keep cool. Store locked up.[23]	_

## **Experimental Protocols**

Detailed methodologies are essential for the accurate analysis and characterization of **(S)-3-Methyl-pentanoic acid**.

# Protocol for Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

### Foundational & Exploratory



This protocol is designed to separate and quantify the (S) and (R) enantiomers of 3-methylpentanoic acid. It is adapted from standard methods for fatty acid analysis.[24][25]

Objective: To determine the enantiomeric purity (% ee) of a sample of 3-methylpentanoic acid.

#### Materials:

- Sample containing 3-methylpentanoic acid
- Internal standard (e.g., deuterated heptadecanoic acid)
- Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)
- Reagents: Hydrochloric acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFBBr)
- GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEXsm or Chirasil-L-Val).[10][26][27]

#### Procedure:

- Sample Preparation:
  - To 0.5 mL of the sample (e.g., in a biological matrix or solvent), add a known amount of the internal standard (e.g., 100 μL).[25]
  - Add 1 volume of methanol and acidify the mixture to a final concentration of 25 mM HCI.
     [25] This ensures the carboxylic acid is protonated.
- Liquid-Liquid Extraction:
  - Add 1 mL of iso-octane to the sample tube.
  - Vortex vigorously for 1 minute to mix the phases.
  - Centrifuge at 3000 x g for 1 minute to separate the layers. [25]
  - Carefully transfer the upper iso-octane layer to a clean glass tube.



 Repeat the extraction step on the remaining aqueous layer and pool the iso-octane fractions.[25]

#### Derivatization:

- Evaporate the pooled iso-octane to dryness under a stream of nitrogen or using a vacuum concentrator.[25]
- To the dried residue, add 25 μL of a solution containing 1% PFBBr in acetonitrile and 25 μL of a solution containing 1% DIPEA in acetonitrile.[24][25] This reaction converts the carboxylic acid to its pentafluorobenzyl (PFB) ester, which is more volatile and suitable for GC analysis.
- Incubate at room temperature for 20 minutes.[24]
- Dry the sample again under vacuum.[25]
- GC-MS Analysis:
  - Reconstitute the dried derivative in 50 μL of iso-octane.
  - Inject 1 μL of the sample onto the GC-MS system.
  - GC Conditions (Example):
    - Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness).
    - Carrier Gas: Helium.
    - Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) to ensure separation of the enantiomers.
    - Injector: Splitless mode.
  - MS Conditions:



- Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).
   NICI is often preferred for PFB derivatives for high sensitivity.[24][25]
- Acquisition: Scan mode to confirm identity or Selected Ion Monitoring (SIM) mode for high-precision quantification.[26]
- Data Analysis:
  - Identify the peaks corresponding to the (S) and (R) enantiomers of the 3-methylpentanoic acid derivative based on their retention times.
  - Integrate the peak areas for each enantiomer.
  - Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area\_major Area\_minor) / (Area\_major + Area\_minor) ] \* 100

## **Protocol for NMR Spectroscopic Analysis**

This protocol outlines the standard procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Objective: To confirm the chemical structure of (S)-3-Methyl-pentanoic acid.

#### Materials:

- (S)-3-Methyl-pentanoic acid sample (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- NMR tube (5 mm)
- NMR Spectrometer

#### Procedure:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ directly in a clean, dry NMR tube.



- Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ¹H NMR Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
  - The spectral width should be set to cover the range from approximately -1 to 14 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise (e.g., 1024 scans or more, depending on concentration).
  - Set the spectral width to cover the range from approximately 0 to 200 ppm.
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
  - Calibrate the ¹H spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm).
  - Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
  - Integrate the peaks in the <sup>1</sup>H spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.[19]



# Visualizations Workflow for Chiral GC-MS Analysis

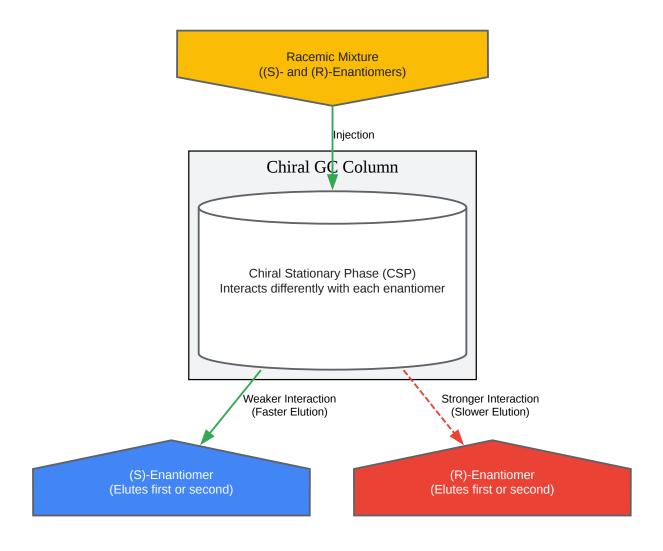


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Caption: Workflow for determining enantiomeric purity via GC-MS.

## **Principle of Chiral GC Separation**



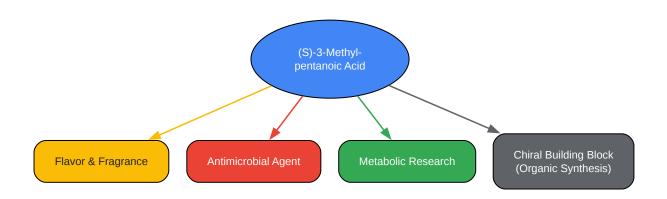


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Caption: Differential interaction leading to enantiomer separation on a chiral stationary phase.

## **Biological Relevance and Applications**





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Caption: Key application areas for (S)-3-Methyl-pentanoic acid.

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